molecular formula C11H9NOS B162731 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 10045-50-8

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone

Cat. No. B162731
CAS RN: 10045-50-8
M. Wt: 203.26 g/mol
InChI Key: QAJAPTFQPWENFK-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone, also known as PTEE, is an organic compound with a wide range of applications in scientific research and development. It has been used in the synthesis of various compounds, as a reagent in organic synthesis, and as a starting material for the preparation of other compounds. PTEE has also been used in studies of biochemical and physiological effects.

Scientific Research Applications

Microwave-Assisted Synthesis

  • A microwave-assisted Hantzsch thiazole synthesis technique has been developed for synthesizing N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from related ethanones and thioureas. This method showcases the potential of 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone in facilitating efficient synthesis processes (Kamila, Mendoza, & Biehl, 2012).

Anticancer Research

  • In anticancer research, certain derivatives of 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone have demonstrated promising activity against breast cancer cells, indicating their potential as therapeutic agents (Mahmoud et al., 2021).

Cholinesterase Inhibitors

  • Studies have focused on synthesizing various ethanone derivatives to investigate their anticholinesterase activities, highlighting the chemical's relevance in neurological research (Abu Mohsen et al., 2014).

Antifungal and Cytotoxicity Studies

  • Some derivatives of this compound have shown potent anticandidal agents with weak cytotoxicities, indicating their potential in developing antifungal therapies (Kaplancıklı et al., 2014).

Fungicidal Activity

  • Novel derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been prepared, and some exhibit moderate inhibitory activity against fungal species, contributing to agricultural fungicide research (Liu et al., 2012).

Antimicrobial and Antioxidant Evaluation

  • Research has been conducted on synthesizing new imidazole-based heterocycles from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, demonstrating significant antibacterial and antioxidant properties, which is crucial in the development of new antimicrobial agents (Abdel-Wahab, Awad, & Badria, 2011).

properties

IUPAC Name

1-(2-phenyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJAPTFQPWENFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346040
Record name 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone

CAS RN

10045-50-8
Record name 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (72.9 mmol) of thiobenzamide and 17.4 g (146 mmol) dimethylformamide dimethyl acetal was stirred at room temperature for 2 hours. The volatiles were evaporated under reduced pressure. The residue was dissolved in ethanol (40 ml). To this solution was added 1.0 g (109 mmol) of chloroacetone and the mixture was stirred at room temperature for 3.5 hours. The reaction mixture was diluted with ethyl acetate and washed twice with aqueous sodium bicarbonate, once with water, once with brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by chromatography on silica gel using 3:97 acetone:hexanes as eluant to give 3.5 g of the title compound (25%). 1H NMR (500 MHz, CDCl3) δ 8.36 (s, 1H), 8.01 (d, 2H), 7.49 (m, 3H), 2.61 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
25%

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